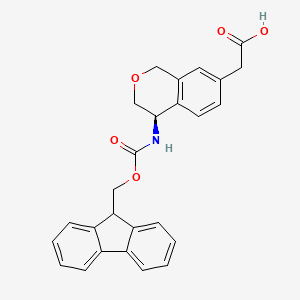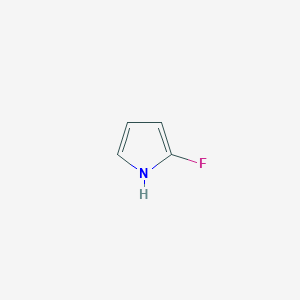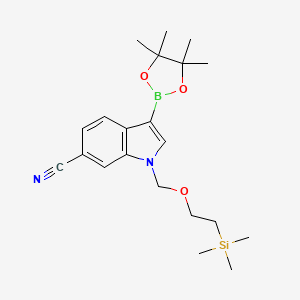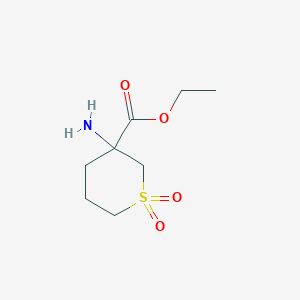
(R)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isochroman ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid typically involves multiple steps, including the protection of amino groups, formation of the isochroman ring, and introduction of the acetic acid moiety. Common reagents used in these steps include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), various solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochroman ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Substitution reactions can occur at various positions on the fluorenyl and isochroman rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its structural features.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects amino groups during chain elongation and is later removed under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)propanoic acid
- ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)butanoic acid
Uniqueness
The uniqueness of ®-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isochroman-7-yl)acetic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-isochromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)12-16-9-10-18-17(11-16)13-31-15-24(18)27-26(30)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,23-24H,12-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
InChI-Schlüssel |
MKLDXSTWYLSHDT-DEOSSOPVSA-N |
Isomerische SMILES |
C1[C@@H](C2=C(CO1)C=C(C=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1C(C2=C(CO1)C=C(C=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)




![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)



![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)



